1-[4-({[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}methyl)phenyl]pyrrolidin-2-one
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Overview
Description
1-[4-({[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}methyl)phenyl]pyrrolidin-2-one is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
The synthesis of 1-[4-({[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}methyl)phenyl]pyrrolidin-2-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene . The resulting carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to form the desired compound .
Chemical Reactions Analysis
1-[4-({[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}methyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. Common reagents used in these reactions include potassium ferricyanide for oxidation and methyl iodide for alkylation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in medicinal chemistry for the development of new antibacterial agents due to its unique structural properties .
Mechanism of Action
The mechanism of action of 1-[4-({[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}methyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby exerting its biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-[4-({[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}methyl)phenyl]pyrrolidin-2-one can be compared with other similar compounds such as 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine and 5-furan-2-yl[1,3,4]oxadiazole-2-thiol . These compounds share similar heterocyclic structures but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of furan, pyrazolo, and triazinyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(furan-2-yl)-7-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c26-18-4-1-9-24(18)14-7-5-13(6-8-14)12-29-20-22-21-19(27)16-11-15(23-25(16)20)17-3-2-10-28-17/h2-3,5-8,10-11H,1,4,9,12H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSCBXNDYMQMOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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